(+)-3,4,4a,5,6,10b-Hexahydro-2h-naphtho[1,2-b][1,4]oxazin-9-ol
Description
(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, commonly referred to as (+)-PHNO, is a potent dopamine D2/3 receptor agonist with the molecular formula C₁₂H₁₆ClNO₂ (as the hydrochloride salt) and a molecular weight of 241.715 g/mol . It features two stereocenters, conferring the (4aR,10bR)-configuration, which is critical for its pharmacological activity .
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H |
InChI Key |
ZSTHSLBOCJXONG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl |
Origin of Product |
United States |
Preparation Methods
Core Oxazine Ring Formation
The foundational step in (+)-PHNO synthesis involves constructing the hexahydro-naphthoxazine scaffold. Early methods utilized 7-methoxy-1-tetralone as a starting material, which undergoes condensation with hydroxylamine derivatives to form an oxime intermediate. Subsequent cyclization under acidic conditions yields the bicyclic oxazine structure. Key challenges include controlling stereochemistry at the 4a and 10b positions, which critically influence dopamine receptor binding affinity.
Stereochemical Control Strategies
The patent literature describes a six-step enantioselective synthesis starting from (R)-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol. Chiral resolution is achieved through:
- Sharpless asymmetric epoxidation for introducing the 4aR configuration
- Diastereomeric salt formation using L-tartaric acid to isolate the 10bR isomer
A representative yield of 77% enantiomeric excess was reported for the critical cyclization step when employing palladium hydroxide catalysts under hydrogenation conditions.
Radiosynthesis for PET Imaging Applications
[11C]Labeling Methodology
Wilson et al. developed a rapid radiosynthesis protocol for [11C]-(+)-PHNO using a TRACERLab FXc Pro module. The process involves:
- Methylation of the phenolic precursor with [11C]methyl triflate
- Catalytic hydrogenation (10% Pd/C, 40°C) to reduce the tetralin ring system
- HPLC purification (C18 column, 20% EtOH in 0.1M NH4OAc)
This method achieves radiochemical yields of 15-20% (decay-corrected) with >98% radiochemical purity within 45 minutes from end-of-bombardment.
Reaction Optimization Table
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Methylation Temp | 80°C | +32% vs room temp |
| Hydrogen Pressure | 4 bar H₂ | 89% conversion |
| Catalyst Loading | 5 mg Pd/C per mmol | Balance cost/yield |
Optimized Large-Scale Synthesis from Patent Literature
The CN102898397A patent discloses a 9-step industrial synthesis with improved atom economy (62% vs prior 48%):
Critical Reaction Sequence
Process Optimization Data
| Step | Key Parameter | Optimal Value | Yield Improvement |
|---|---|---|---|
| 4 | Hydrogenation Pressure | 50 psi | +18% vs 30 psi |
| 6 | Solvent System | THF/H2O (4:1) | 92% vs 84% |
| 8 | Crystallization Temp | -20°C | 99% purity |
Comparative Analysis of Synthetic Methods
Yield and Scalability
Traditional academic routes achieve 12-15% overall yield for multigram batches, while the patented industrial method reaches 28% through optimized catalysis and workup procedures. The radiosynthesis method prioritizes speed over yield (15-20%) to accommodate carbon-11's short half-life (20.4 min).
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s reactivity is dominated by two key functional groups:
-
Hydroxyl group (-OH) at position 9
-
Nitrogen atom in the oxazine ring
These groups enable participation in nucleophilic substitution, oxidation, and acid-base reactions. The hydroxyl group facilitates alkylation and acylation, while the nitrogen’s basicity contributes to interactions with electrophiles .
Alkylation
The hydroxyl group reacts with alkyl halides (e.g., propyl bromide) to form alkyl ethers. This reaction is critical for synthesizing derivatives like 4-propyl-naphthoxazine analogs, which are used in PET imaging .
Reaction Conditions :
-
Base (e.g., NaH)
-
Alkyl halide
-
Solvent: DMF or THF
Acylation
The hydroxyl group undergoes esterification with acylating agents (e.g., acetyl chloride), forming acylated derivatives. This modulates the compound’s lipophilicity and biological activity.
Reaction Conditions :
-
Acyl chloride
-
Base (e.g., pyridine)
-
Solvent: Dichloromethane
Oxidation
The hydroxyl group can be oxidized to a ketone using oxidizing agents (e.g., PCC). This alters the compound’s electronic properties and receptor-binding profile.
Reaction Conditions :
-
Oxidizing agent (e.g., PCC)
-
Solvent: Dichloromethane
Hydrochloride Salt Formation
The free base reacts with HCl to form a hydrochloride salt, enhancing aqueous solubility for pharmacological studies .
Reaction :
Radiolabeling for PET Imaging
The compound serves as a precursor for [¹¹C]-(+)-4-propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b] oxazin-9-ol (¹¹C-PHNO), a radiotracer for dopamine D₂/₃ receptor imaging .
Radiosynthesis :
-
Reagent : [¹¹C]Methyl iodide
-
Conditions : Alkylation under basic conditions
Research Findings and Implications
-
Stereochemical Impact : The (4aR,10bR) configuration is essential for high-affinity dopamine receptor binding. Derivatives with altered stereochemistry show reduced potency .
-
PET Imaging : ¹¹C-PHNO is validated for imaging the high-affinity state of D₂/₃ receptors, with applications in schizophrenia and Parkinson’s disease .
-
Side Effects : Low doses (≤0.029 μg/kg) of ¹¹C-PHNO in humans show minimal side effects, confirming its safety in clinical studies .
Comparative Analysis of Analogues
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-propyl-naphthoxazine | Propyl substituent | D₂ receptor agonist |
| 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one | Naphthalene moiety | Antidepressant activity |
| N-(naphthalenesulfonyl)proline | Sulfonamide group | Anti-inflammatory effects |
This compound’s unique interaction profile underscores its utility in neuropharmacology and molecular imaging .
Scientific Research Applications
Neuropharmacological Applications
Dopamine Agonism
The compound acts as a potent dopamine D2 receptor agonist. Its agonistic properties make it valuable in studying various neurological disorders. Research indicates that it can facilitate the understanding of dopamine receptor functions in conditions such as:
- Schizophrenia : The compound's ability to bind selectively to D2 receptors aids in understanding the dopaminergic dysregulation observed in schizophrenia .
- Movement Disorders : Its application extends to movement disorders like Parkinson's disease where dopamine signaling is impaired.
- Addiction Studies : The compound is also relevant in addiction research due to its influence on dopaminergic pathways.
Medical Imaging
Positron Emission Tomography (PET)
One of the most promising applications of (+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol is its use as a precursor for PET radiotracers. Specifically:
- Radiotracer Development : The compound has been synthesized with carbon-11 labeling to create [(11)C]-(+)-3 for PET imaging. This radiotracer is essential for visualizing the high-affinity state of dopamine D2 receptors in vivo .
Case Study: Imaging Dopamine D2 Receptors
A study demonstrated that [(11)C]-(+)-3 effectively crossed the blood-brain barrier and exhibited specific binding to D2 receptors. The results indicated:
- High Signal-to-Noise Ratio : A striatum-to-cerebellum ratio of 5.6 was observed 60 minutes post-injection.
- Stereospecific Binding : The binding was highly selective for the D2 receptors and showed sensitivity to endogenous dopamine levels .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Neuropharmacology | Dopamine receptor agonism | Important for studying schizophrenia and Parkinson's |
| Medical Imaging | Precursor for PET radiotracers | Effective in visualizing dopamine D2 receptors |
| Addiction Research | Understanding dopaminergic pathways | Potential for developing therapeutic strategies |
Mechanism of Action
(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol exerts its effects by binding to dopamine receptors, particularly the D2 receptor. This binding activates the receptor, leading to various downstream effects that influence neurological functions. The compound’s action involves modulation of neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
Key Research Findings
Schizophrenia Studies: (+)-PHNO PET revealed reduced D2 high-affinity state binding in drug-naïve patients, correlating with positive symptom severity .
Amphetamine Challenge: In healthy volunteers, (+)-PHNO binding decreased by 20–30% post-amphetamine, reflecting its sensitivity to endogenous dopamine surges .
Q & A
Q. What are the primary methodologies for synthesizing and radiolabeling (+)-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol for PET imaging?
The compound is typically synthesized via a multi-step radiosynthetic route using [¹¹C]methylation or [¹⁸F]fluorination. Wilson et al. (2005) detailed the radiosynthesis of [¹¹C]-(+)-PHNO, emphasizing the use of high-purity precursors and optimized reaction conditions (e.g., temperature, solvent systems) to achieve radiochemical yields >15% and molar activities >37 GBq/μmol. Critical steps include purification via semi-preparative HPLC and quality control using analytical HPLC and mass spectrometry .
Q. How does (+)-PHNO selectively target dopamine D2/D3 receptors in vivo?
(+)-PHNO acts as a full agonist at dopamine D2 and D3 receptors, with preferential binding to the high-affinity state (D2High). Its selectivity is attributed to structural features, such as the naphthoxazine backbone and hydroxyl group, which facilitate interactions with conserved residues in the orthosteric binding pocket. In vivo specificity is validated through blocking studies with antagonists like raclopride, which reduce striatal and extrastriatal binding .
Q. What experimental protocols validate the specificity of (+)-PHNO for dopamine receptor imaging?
Key validation steps include:
- In vitro autoradiography : Competitive binding assays in postmortem brain tissues to confirm displacement by D2/D3 antagonists.
- In vivo PET studies : Pre-administration of dopamine-depleting agents (e.g., reserpine) or agonists to assess sensitivity to endogenous dopamine fluctuations.
- Kinetic modeling : Use of reference tissue models (e.g., simplified reference tissue model, SRTM) to quantify binding potential (BPND) in regions like the striatum and substantia nigra .
Advanced Research Questions
Q. How can researchers address contradictory findings in (+)-PHNO uptake between pancreatic β-cell and CNS dopamine receptor imaging studies?
Evidence from type 1 diabetes studies shows overlapping pancreatic uptake between patients and controls, suggesting limited β-cell specificity . To resolve this, researchers should:
- Conduct dual-tracer studies (e.g., (+)-PHNO with [¹⁸F]FDOPA) to differentiate endocrine vs. exocrine pancreatic binding.
- Use kinetic modeling to isolate receptor-specific binding from nonspecific uptake in splenic or vascular compartments.
- Explore structural analogs with modified lipophilicity to reduce off-target binding .
Q. What experimental designs are optimal for comparative studies of (+)-PHNO and antagonist radiotracers (e.g., [¹¹C]raclopride) in addiction research?
- Dose-response challenges : Administer dopamine-releasing agents (e.g., amphetamine) to compare agonist vs. antagonist sensitivity to synaptic dopamine changes.
- Receptor occupancy studies : Co-administer D3-preferring ligands (e.g., cariprazine) to isolate D3 contributions in addiction-related brain regions (e.g., nucleus accumbens).
- Longitudinal imaging : Track changes in D2/3 availability during abstinence or relapse in substance use disorder models .
Q. How can (+)-PHNO PET data be reconciled with conflicting in vitro binding affinities for D2 vs. D3 receptors?
(+)-PHNO exhibits higher in vivo D3 affinity in extrastriatal regions (e.g., globus pallidus) compared to D2-rich striatal areas. To address discrepancies:
- Perform in vitro–in vivo correlation (IVIVC) studies using tissue homogenates from the same species.
- Apply advanced PET metrics (e.g., binding potential ratio, BPR) to account for regional differences in receptor density and endogenous dopamine levels.
- Use transgenic D3-knockout models to isolate D2-specific signals .
Methodological Challenges and Solutions
Q. How can researchers mitigate the confounding effects of endogenous dopamine on (+)-PHNO binding measurements?
- Pharmacological challenges : Use dopamine transporter inhibitors (e.g., cocaine) to stabilize synaptic dopamine levels during imaging.
- Time-activity curve (TAC) normalization : Acquire dynamic scans over 90–120 minutes to capture equilibrium binding phases.
- Baseline correction : Image subjects under standardized conditions (e.g., fasting, rested) to minimize dopamine fluctuations .
Q. What strategies improve the reproducibility of (+)-PHNO PET data across heterogeneous patient populations?
- Covariate adjustment : Control for age, sex, and disease duration using multivariate regression models.
- Multi-center harmonization : Standardize PET protocols (e.g., scan duration, reconstruction algorithms) via consensus guidelines.
- Meta-analyses : Pool data from independent studies to increase statistical power and validate regional binding patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
